2-Chloro-6-methylphenol CAS number 87-64-9
2-Chloro-6-methylphenol CAS number 87-64-9
An In-depth Technical Guide to 2-Chloro-6-methylphenol (CAS 87-64-9)
Foreword
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 2-Chloro-6-methylphenol (also known as 6-Chloro-o-cresol). As a pivotal chemical intermediate, its proper handling, synthesis, and analysis are crucial for successful outcomes in organic synthesis, pharmaceutical development, and agrochemical research. This document provides an in-depth exploration of its properties, synthesis protocols, analytical methodologies, and critical safety considerations, grounded in established scientific principles and practices.
Core Chemical Identity and Physical Properties
2-Chloro-6-methylphenol is a substituted aromatic compound belonging to the chlorinated cresol family.[1] Its unique structure, featuring a chlorine atom and a methyl group ortho to the hydroxyl group, dictates its reactivity and utility as a building block in complex organic synthesis.
A thorough understanding of its physical and chemical properties is fundamental for its application in a laboratory or industrial setting. These properties influence everything from reaction kinetics to storage and handling protocols.
Table 1: Physicochemical Properties of 2-Chloro-6-methylphenol
| Property | Value | Source(s) |
| CAS Number | 87-64-9 | [2][3][4][5] |
| Molecular Formula | C₇H₇ClO | [2][3][5] |
| Molecular Weight | 142.58 g/mol | [3][5] |
| IUPAC Name | 2-chloro-6-methylphenol | [5] |
| Synonyms | 6-Chloro-o-cresol, Phenol, 2-chloro-6-methyl- | [3][5][6] |
| Appearance | Colorless to pale yellow liquid | [4][7] |
| Density | 1.201 g/cm³ | [4] |
| Boiling Point | 75°C to 76°C at 12 mmHg | |
| Flash Point | 72°C (161°F) | |
| Solubility | Soluble in water (24 mg/mL at 25°C) | [4][6] |
| Refractive Index | 1.5430-1.5470 @ 20°C | [7] |
Synthesis and Mechanism of Formation
The primary route for synthesizing 2-Chloro-6-methylphenol involves the electrophilic aromatic substitution (chlorination) of o-cresol. The choice of chlorinating agent and catalyst is critical to control the regioselectivity of the reaction, directing the chlorine atom to the position ortho to the hydroxyl group and para to the methyl group.
Causality in Synthesis: The Role of Directing Groups
The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the hydroxyl group is a much stronger activating group. The reaction is typically controlled to favor monochlorination. Thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a common method for this transformation.
Caption: General workflow for the synthesis of 2-Chloro-6-methylphenol.
Laboratory-Scale Synthesis Protocol
This protocol is a representative method for the chlorination of o-cresol. The self-validating nature of this procedure lies in the analytical confirmation steps that ensure product identity and purity.
Materials:
-
o-Cresol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
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Pressure-equalizing dropping funnel
-
Water and appropriate organic solvent (e.g., diethyl ether) for workup
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Drying agent (e.g., anhydrous magnesium sulfate)
Step-by-Step Methodology:
-
Reaction Setup: To a dry 50 mL round-bottom flask, add molten o-cresol (5.41 g, 50.0 mmol) and a catalytic amount of anhydrous AlCl₃ (0.25 g).[4]
-
Reagent Addition: Slowly add thionyl chloride (4.66 mL, 57.7 mmol) dropwise over 2 hours using a pressure-equalizing dropping funnel.[4] Maintain continuous stirring. The slow addition is crucial to control the exothermic reaction and prevent over-chlorination.
-
Reaction Progression: Stir the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.[4]
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of water.[4] This step deactivates the catalyst and removes excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.
-
Washing & Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate to remove residual water.
-
Solvent Removal & Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-Chloro-6-methylphenol.
-
Analytical Confirmation: The identity and purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Applications in Synthesis and Research
2-Chloro-6-methylphenol is a valuable intermediate primarily because its functional groups (hydroxyl, chloro, and methyl) and their specific arrangement on the benzene ring allow for a variety of subsequent chemical transformations.
-
Pharmaceuticals and Agrochemicals: It serves as a key starting material or intermediate in the multi-step synthesis of more complex molecules with potential biological activity.[4][6][8] The chlorine atom can be a site for nucleophilic substitution or a precursor for organometallic coupling reactions, while the hydroxyl group can be derivatized to form ethers or esters.
-
Dyestuffs: Its structure is incorporated into various dye molecules, contributing to their color and stability.[4][8]
-
Analytical Research: 2-Chloro-6-methylphenol is also studied as an environmental contaminant, notably as a compound that can cause taints or off-flavors in products like wine.[3][9] This has driven the development of sensitive analytical methods for its detection and quantification in complex matrices.[9]
Analytical Methodologies for Identification and Quantification
Accurate and precise analysis of 2-Chloro-6-methylphenol is essential for quality control in synthesis and for its detection in environmental or food samples. Gas Chromatography (GC) is the most common and effective technique.
EPA Method 8041A: A Framework for Phenol Analysis
While specific methods can be developed and validated in-house, EPA Method 8041A provides a robust framework for the analysis of phenols by gas chromatography, which can be adapted for 2-Chloro-6-methylphenol.[10] The method allows for analysis of underivatized phenols using a Flame Ionization Detector (FID) or derivatized phenols for enhanced sensitivity or selectivity.[10]
Caption: Standard workflow for the GC-MS analysis of 2-Chloro-6-methylphenol.
Protocol: GC-MS Analysis of 2-Chloro-6-methylphenol
This protocol outlines a general procedure for the quantitative analysis of 2-Chloro-6-methylphenol.
-
Standard Preparation: Prepare a stock solution of 2-Chloro-6-methylphenol in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation:
-
For synthesis reaction monitoring, dilute a small aliquot of the reaction mixture in a compatible solvent.
-
For environmental samples (e.g., water, wine), perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove matrix interferences.
-
-
Instrumentation (Typical GC-MS Parameters):
-
Injector: Split/splitless, operated at a temperature sufficient to ensure vaporization (e.g., 250°C).
-
Column: A non-polar or intermediate-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic ions of 2-Chloro-6-methylphenol.
-
-
Analysis and Quantification: Inject the prepared standards and samples. A data system is used to integrate the peak areas.[10] Construct a calibration curve from the standards and use it to calculate the concentration of 2-Chloro-6-methylphenol in the unknown samples.
Hazard Identification and Safe Handling
2-Chloro-6-methylphenol is classified as a hazardous chemical and requires strict adherence to safety protocols.[2]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][5] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [2] |
| Flammable Liquids | Category 4 | Combustible liquid | [2] |
Protocol for Safe Handling and Storage
Adherence to these procedures is mandatory to minimize risk of exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][11]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][11]
-
Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing.[11] In case of contact, rinse the affected area immediately and thoroughly with water.
-
Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is often between 2-4°C.
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste and surplus material in accordance with local, regional, and national regulations. This should be done through a licensed disposal company.[12]
Conclusion
2-Chloro-6-methylphenol (CAS 87-64-9) is a foundational chemical for numerous applications in the pharmaceutical, agrochemical, and dye industries. Its utility is derived from its specific substitution pattern, which allows for versatile chemical modifications. A comprehensive understanding of its physicochemical properties, synthetic pathways, and analytical methods is paramount for its effective and safe use. The protocols and data presented in this guide provide researchers and developers with the necessary technical framework to leverage this important intermediate in their work while upholding the highest standards of scientific integrity and safety.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6898, 2-Chloro-6-methylphenol. Retrieved from PubChem website. [Link]
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Capot Chemical Co., Ltd. (2019). MSDS of 2-Chloro-6-methylphenol. Retrieved from Capot Chemical website. [Link]
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ResearchGate. (2025). Identification and analysis of 2-chloro-6-methylphenol, 2,6-dichlorophenol and indole: Causes of taints and off-flavours in wines. Retrieved from ResearchGate. [Link]
-
Wikipedia. (2025). 2-Chloro-m-cresol. Retrieved from Wikipedia. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from EPA website. [Link]
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